molecular formula C8H17N3 B1450016 2-(1-Methylpiperidin-4-yl)ethanimidamide CAS No. 915924-71-9

2-(1-Methylpiperidin-4-yl)ethanimidamide

Cat. No. B1450016
CAS RN: 915924-71-9
M. Wt: 155.24 g/mol
InChI Key: ZUPNXHKTJUDPFR-UHFFFAOYSA-N
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Description

“2-(1-Methylpiperidin-4-yl)ethanimidamide” is a chemical compound with the CAS Number: 915924-71-9 . It has a molecular weight of 155.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-methyl-4-piperidinyl)ethanimidamide . The InChI code for this compound is 1S/C8H17N3/c1-11-4-2-7(3-5-11)6-8(9)10/h6-7H,2-5,9-10H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string for this compound is N=C(N)CC1CCN©CC1 .

Scientific Research Applications

Synthesis and Molecular Structure

  • The synthesis of new vic-dioxime complexes and their formation with various metals, revealing potential for octahedral, square planar, and tetrahedral complex geometries, indicating a versatile ligand framework for coordination chemistry (Canpolat & Kaya, 2005).

Antimicrobial Activity

  • The creation of 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles demonstrated notable in vitro antibacterial and antifungal activities, highlighting the therapeutic potential of these derivatives (Kuş et al., 1996).

Antioxidant Potential

  • A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed insights into the molecular descriptors influencing antioxidant activity, providing a theoretical foundation for designing new antioxidants (Drapak et al., 2019).

Neurological Effects

  • The evaluation of acetic ether derivatives for their impact on learning and memory dysfunction in mice, showing potential as cognitive enhancers (Zhang Hong-ying, 2012).

Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors

  • The design and synthesis of 2,4-disubstituted pyrimidine derivatives showed dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors, indicating their potential use in Alzheimer's disease therapy (Mohamed et al., 2011).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name

2-(1-methylpiperidin-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-11-4-2-7(3-5-11)6-8(9)10/h7H,2-6H2,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPNXHKTJUDPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperidin-4-yl)ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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